(2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
The compound (2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule featuring multiple functional groups, including oxazole, triazole, and ester moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate α-haloketone with an amide or nitrile under basic conditions.
Synthesis of the Triazole Ring: The triazole ring is often synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Esterification: The final step involves esterification, where the oxazole and triazole intermediates are coupled using an esterification agent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the oxazole and triazole rings.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, or halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown potential as an antimicrobial agent. Studies have indicated its effectiveness against various bacterial and fungal strains.
Medicine
In medicinal chemistry, the compound is being explored for its anticancer properties. Its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation makes it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals and materials, particularly those requiring specific functional group arrangements.
Mechanism of Action
The mechanism of action of (2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with biological macromolecules. The compound can bind to enzymes and receptors, inhibiting their activity. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
(2-(4-chlorophenyl)-5-methyloxazole): Shares the oxazole ring but lacks the triazole and ester groups.
(5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate): Contains the triazole and ester groups but lacks the oxazole ring.
Uniqueness
The uniqueness of (2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate lies in its combination of functional groups, which confer a broad range of chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c1-13-4-10-18(11-5-13)27-14(2)20(25-26-27)22(28)29-12-19-15(3)30-21(24-19)16-6-8-17(23)9-7-16/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQSXRNWCPUPIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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